![molecular formula C11H20SSi2 B14297828 Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane CAS No. 121001-90-9](/img/structure/B14297828.png)
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is an organosilicon compound that features a thiophene ring substituted with dimethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of thiophene derivatives with organosilicon reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or silicon atoms.
Wissenschaftliche Forschungsanwendungen
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane exerts its effects depends on the specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(thiophen-2-yl)silane: This compound is similar in structure but lacks the ethenyl group.
Dimethyl(thiophen-2-yl)silane: Similar but without the trimethylsilyl group.
2-(Trimethylsilyl)thiophene: Lacks the dimethyl and ethenyl groups.
Uniqueness
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is unique due to the presence of both dimethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
121001-90-9 |
|---|---|
Molekularformel |
C11H20SSi2 |
Molekulargewicht |
240.51 g/mol |
IUPAC-Name |
dimethyl-thiophen-2-yl-(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C11H20SSi2/c1-13(2,3)9-10-14(4,5)11-7-6-8-12-11/h6-10H,1-5H3 |
InChI-Schlüssel |
GMVPQXFZWJLIDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=C[Si](C)(C)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
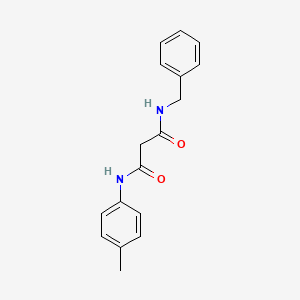




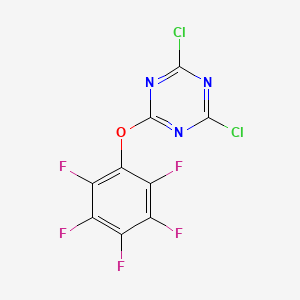
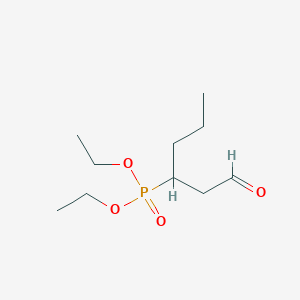
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
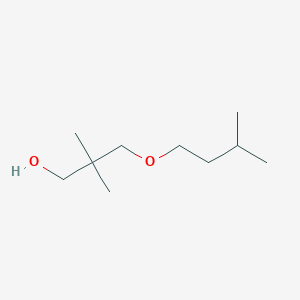
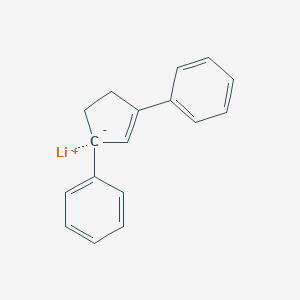
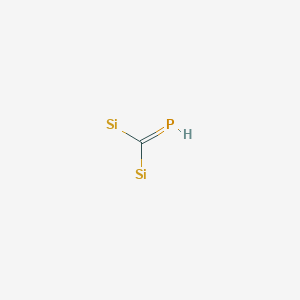
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
